molecular formula C27H25N3O5S B2761890 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 887882-93-1

3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No.: B2761890
CAS No.: 887882-93-1
M. Wt: 503.57
InChI Key: OHMMSMRCYQXZDF-UHFFFAOYSA-N
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Description

3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives.

    Sulfonylation: Introduction of the pyrrolidin-1-ylsulfonyl group can be done using sulfonyl chlorides in the presence of a base.

    Amidation: The benzofuran core can be coupled with p-tolylamine using coupling reagents like EDCI or DCC to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the pyrrolidine moiety.

    Reduction: Reduction reactions could target the sulfonyl group or the amide bond.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzofuran ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: May act as inhibitors for specific enzymes due to its structural features.

    Receptor Binding: Potential to bind to biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

    Agriculture: Could be explored for use in agrochemicals.

Mechanism of Action

The mechanism of action for 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it may involve:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-arylbenzofurans or 2-alkylbenzofurans.

    Sulfonyl Amides: Compounds with similar sulfonyl amide structures, such as sulfonylureas.

Uniqueness

    Structural Features: The combination of benzofuran, sulfonyl, and amide groups in one molecule.

    Biological Activity: Unique interactions with biological targets due to its specific structure.

Properties

IUPAC Name

N-(4-methylphenyl)-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S/c1-18-8-12-20(13-9-18)28-27(32)25-24(22-6-2-3-7-23(22)35-25)29-26(31)19-10-14-21(15-11-19)36(33,34)30-16-4-5-17-30/h2-3,6-15H,4-5,16-17H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMMSMRCYQXZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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